

A Comprehensive Technical Guide to the Physicochemical Properties of Precirol® ATO 5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, with the non-proprietary name glyceryl palmitostearate, is a highly versatile lipid excipient utilized extensively in the pharmaceutical and cosmetic industries.[1][2] Manufactured by Gattefossé, it is a mixture of mono-, di-, and triglycerides of C16 (palmitic) and C18 (stearic) fatty acids, with the diester fraction being predominant.[1][3][4] This white, fine powder with a faint odor is recognized for its utility as a lubricant, coating agent for taste masking, and as a matrix former in modified-release oral solid dosage forms.[1][3][5][6] Its lipophilic nature, characterized by a low Hydrophile-Lipophile Balance (HLB), makes it a key ingredient in various drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][2] This technical guide provides an in-depth overview of the physicochemical properties of **Precirol**® ATO 5, complete with experimental methodologies and graphical representations of key processes.

Physicochemical Properties

The functional performance of **Precirol**® ATO 5 in pharmaceutical formulations is dictated by its distinct physicochemical characteristics. These properties have been characterized using various analytical techniques, and the key quantitative data are summarized in the tables below.



Table 1: General Physicochemical Properties of

Precirol® ATO 5

Property	Value	References
Chemical Name	Glyceryl Palmitostearate	[1][5]
EP Name	Glycerol Distearate (Type I)	[7]
USFDA Name	Glyceryl Palmitostearate	[1]
Molecular Formula	C37H76O7	[1][8]
Molecular Weight	633.0 g/mol	[1][8]
Appearance	Fine white powder with a faint odor	[1]
HLB Value	2	[1]
Particle Size (D50)	51 μm	[9]

Table 2: Thermal and Rheological Properties of

Precirol® ATO 5

Property	Value	References
Melting Point	52-55 °C	[1][10]
Boiling Point	200 °C	[1][10]
Storage Condition	51-58 °C (Should not be stored above 35°C for extended periods)	[1][10]

Table 3: Solubility Profile of Precirol® ATO 5



Solvent	Solubility	References
Chloroform	Freely Soluble	[1][10]
Dichloromethane	Freely Soluble	[1][10]
Ethanol (95%)	Practically Insoluble	[1][10]
Mineral Oil	Practically Insoluble	[1][10]
Water	Practically Insoluble	[1][10]

Table 4: Pharmacopeial Specifications of Precirol® ATO

5 (Glyceryl Palmitostearate)

Parameter	Specification	References
Acid Value	< 6.0	[10]
Iodine Value	< 3.0	[10]
Saponification Value	175-195	[10]
Free Glycerin	< 1.0%	[10]
1-Monoglycerides	8.0-17.0%	[10]
Water Content	< 1.0%	[10]
Sulfated Ash	< 0.1%	[10]
Heavy Metals	< 10 ppm	[10]

Experimental Protocols

The characterization of **Precirol**® ATO 5 involves several analytical techniques to determine its thermal behavior, crystalline structure, and particle size. Below are detailed methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)



Differential Scanning Calorimetry is employed to determine the melting point and thermal behavior of **Precirol**® ATO 5.

- Objective: To determine the melting point and thermal profile of **Precirol**® ATO 5.
- Instrumentation: A differential scanning calorimeter (e.g., DSC 25, TA Instruments).
- Methodology:
 - Accurately weigh approximately 5 mg of **Precirol**® ATO 5 into a standard aluminum DSC pan.
 - Seal the pan hermetically. An empty sealed aluminum pan is used as a reference.
 - Place the sample and reference pans into the DSC cell.
 - Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.
 - Maintain a continuous purge of an inert gas, such as nitrogen, at a flow rate of 50 mL/min throughout the experiment.
 - The endothermic peak corresponding to the melting of the material is recorded and analyzed to determine the onset temperature and the peak melting temperature.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is used to investigate the crystalline structure and polymorphic forms of **Precirol**® ATO 5.

- Objective: To characterize the crystalline nature and identify the polymorphic form of Precirol® ATO 5.
- Instrumentation: An X-ray diffractometer (e.g., Mini-Flex II, Rigaku Corp.).
- Methodology:
 - Prepare a uniform powder sample of Precirol® ATO 5.



- Mount the sample onto the sample holder of the diffractometer.
- The sample is irradiated with monochromatic Cu Kα radiation (at 30 kV and 15 mA).
- The diffraction pattern is recorded over an angular range (2θ) from 3° to 60°.
- The scan is performed at a specific rate, for example, 2 seconds per step.
- The resulting diffractogram, which shows diffraction peaks at specific 2θ angles, is analyzed to determine the crystalline structure. Aged **Precirol**® ATO 5 typically shows several peaks between 15° and 25° 2θ.

Particle Size Analysis by Laser Diffraction

Laser diffraction is a common method for determining the particle size distribution of **Precirol**® ATO 5 powder.

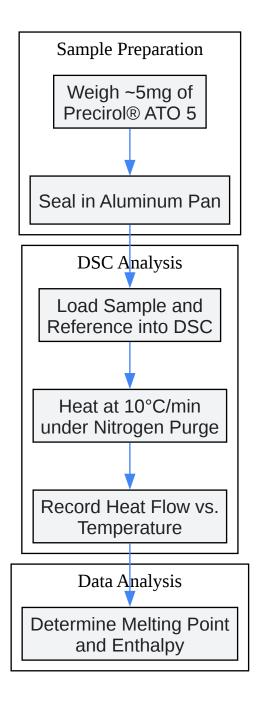
- Objective: To measure the particle size distribution of **Precirol**® ATO 5.
- Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Beckman Coulter, or Sympatec).
- Methodology (Dry Dispersion):
 - Ensure the sample is dry and free-flowing.
 - Utilize a dry powder feeder to introduce the sample into the measurement zone.
 - Disperse the powder using a jet of compressed air at a defined pressure. The dispersion pressure is a critical parameter and should be optimized to ensure complete deagglomeration without causing particle fracture.
 - A laser beam is passed through the dispersed sample.
 - The light scattered by the particles is measured by a series of detectors at various angles.
 - The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory. The result is typically reported as a volume-based distribution, with



parameters such as D10, D50, and D90.

Mandatory Visualizations

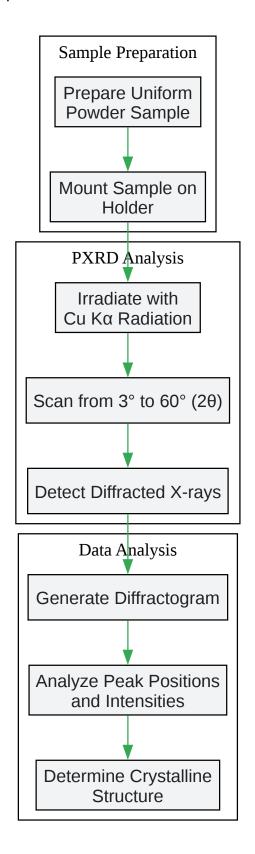
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships relevant to the application of **Precirol**® ATO 5.



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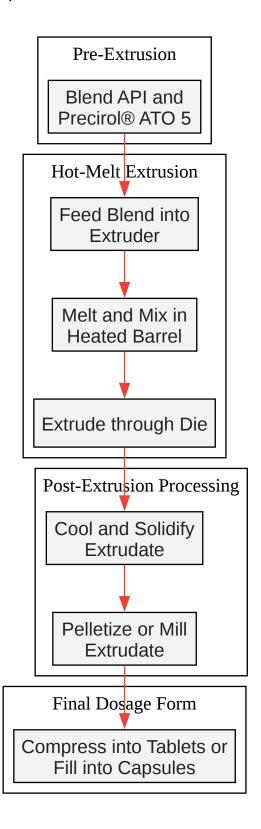
DSC Experimental Workflow for **Precirol**® ATO 5.



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PXRD Experimental Workflow for **Precirol**® ATO 5.



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Hot-Melt Extrusion Workflow using Precirol® ATO 5.

Conclusion

Precirol® ATO 5 is a well-characterized lipid excipient with a unique set of physicochemical properties that make it invaluable in pharmaceutical formulation development. Its defined melting range, hydrophobicity, and particle size contribute to its effectiveness as a lubricant, taste-masking agent, and sustained-release matrix former. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this excipient, ensuring its optimal performance in various drug delivery applications. The provided workflows for key manufacturing processes, such as hot-melt extrusion, further illustrate its practical application in creating advanced dosage forms. For researchers and drug development professionals, a thorough understanding of these properties and methodologies is crucial for harnessing the full potential of **Precirol**® ATO 5 in developing safe, effective, and patient-centric medicines.

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